Clitocine

描述

准备方法

合成路线和反应条件

Clitocine的制备涉及多个步骤。新鲜的巨大Clitocybe inversa子实体被冷冻,通过真空干燥,然后粉碎。所得粉末浸泡在酒精中,水提取物减压浓缩成液体提取物。然后用乙酸乙酯提取该液体提取物,并通过减压浓缩。 用硅胶柱、反相RP-RP-18和RP-RP-C8制备柱处理液体提取物,以获得目标物质 .

工业生产方法

This compound的工业生产遵循与实验室方法类似的提取和纯化步骤。 该过程涉及大规模培养Clitocybe inversa蘑菇,然后使用先进的色谱技术进行提取和纯化 .

化学反应分析

反应类型

Clitocine经历各种化学反应,包括氧化、还原和取代。 它是一种有效的通读剂,可以诱导含有无义突变的细胞中产生全长和功能蛋白 .

常用试剂和条件

涉及this compound的反应中常用的试剂包括乙酸乙酯、硅胶和各种色谱柱。 条件通常包括真空干燥、酒精提取和减压 .

形成的主要产物

科学研究应用

Antitumor Activity

Clitocine has been identified as a potent compound with significant antitumor properties. Research indicates that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Efficacy Against Specific Cancers

- This compound has demonstrated varying degrees of efficacy against several cancer types, as summarized in Table 1.

Reversal of Multidrug Resistance

This compound has shown promise in reversing multidrug resistance (MDR) in cancer cells, a significant barrier to effective chemotherapy.

Case Study: Doxorubicin Sensitivity

- In a study involving doxorubicin-resistant HepG2 cells, this compound was found to:

Nonsense Mutation Suppression

This compound is particularly noteworthy for its ability to suppress nonsense mutations, which are prevalent in many cancers.

Efficacy in Genetic Disorders

- In models with p53 nonsense mutations, this compound treatment resulted in restored production of full-length p53 protein, leading to:

Potential for Genetic Therapies

The ability of this compound to induce readthrough offers potential applications beyond oncology, particularly in treating genetic disorders caused by nonsense mutations.

Case Studies on Genetic Disorders

作用机制

Clitocine通过在转录过程中掺入RNA来发挥作用。this compound存在于过早终止密码子的第三位直接诱导通读,导致产生全长和功能蛋白。 这种机制在含有无义突变的细胞中特别有效,其中this compound恢复功能蛋白的产生并诱导细胞凋亡 .

相似化合物的比较

Clitocine在核苷类似物中独树一帜,因为它具有强大的通读活性,并且能够诱导耐药癌细胞凋亡。类似的化合物包括:

腺苷: This compound的结构和光谱性质与腺苷相似.

庆大霉素: 另一种用于治疗遗传性疾病的通读剂.

阿塔鲁仑: 一种诱导无义突变通读的小分子.

生物活性

Clitocine is a nucleoside analog derived from the mushroom Clitocybe inversa, recognized for its potential therapeutic applications, particularly in oncology and genetic disorders. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and the development of analogs to enhance its potency.

This compound primarily acts as an adenosine kinase (AK) inhibitor , which is crucial for regulating adenosine metabolism. By inhibiting AK, this compound increases extracellular adenosine levels, potentially enhancing the beneficial effects associated with adenosine signaling pathways. Research indicates that this compound is a weak inhibitor of AK, but modifications to its structure have resulted in more potent analogs that exhibit significantly improved inhibitory effects .

Additionally, this compound has shown promise as a readthrough agent for nonsense mutations in genes such as TP53 and PTEN. These mutations often lead to truncated proteins that can result in various cancers. This compound facilitates the readthrough of stop codons, allowing for the production of full-length functional proteins, which has been demonstrated to inhibit tumor growth in preclinical models .

Efficacy in Cancer Models

This compound exhibits notable efficacy against several cancer cell lines. In vitro studies have shown that it induces apoptosis in drug-resistant human cancer cells by targeting the Mcl-1 protein. This mechanism highlights its potential as a therapeutic agent in overcoming resistance to conventional treatments .

In vivo studies further support its anticancer properties. For instance, this compound has been shown to inhibit tumor growth in mouse models bearing mutations associated with TP53, demonstrating readthrough efficiencies of approximately 2% for specific mutations . The following table summarizes key findings related to this compound's biological activity against various cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Leukemia | K562 | 3.0 | AK inhibition |

| Breast Cancer | MCF-7 | 5.0 | Apoptosis via Mcl-1 targeting |

| Colon Cancer | HCT116 | 4.5 | Readthrough of nonsense mutations |

Analog Development

To enhance the potency of this compound, researchers have synthesized various analogs. One promising derivative, 5'-deoxy-5'-amino-clitocine , demonstrated a 50-fold increase in AK inhibitory potency compared to this compound itself . The development of these analogs is crucial for improving therapeutic outcomes and minimizing side effects associated with higher doses of this compound.

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Readthrough Therapy in Genetic Disorders : A study involving patients with Duchenne muscular dystrophy (DMD) showed that this compound could restore functional dystrophin levels by promoting readthrough of nonsense mutations in the DMD gene. This finding underscores its potential utility in treating genetic disorders caused by premature stop codons .

- Oncology Applications : In a preclinical trial involving mice with tumors harboring TP53 mutations, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The study highlighted this compound's ability to induce apoptosis through its action on Mcl-1 .

属性

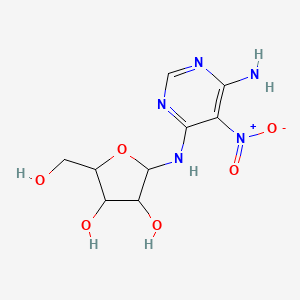

IUPAC Name |

2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEMBWZZEKCBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105798-74-1 | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 230 °C | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。